molecular formula C38H74O2 B12677939 Octadecyl icosenoate CAS No. 93882-47-4

Octadecyl icosenoate

Cat. No.: B12677939
CAS No.: 93882-47-4
M. Wt: 563.0 g/mol
InChI Key: PPGOWGAGXXVWTC-JMUUFCRMSA-N
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Description

Octadecyl icosenoate: is a chemical compound with the molecular formula C38H74O2 . It is an ester formed from the reaction between octadecanol and icosenoic acid. This compound is known for its hydrophobic properties and is often used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and removal of by-products are crucial steps in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadecyl icosenoate can undergo oxidation reactions, particularly at the double bond in the icosenoate moiety. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides or esters with different alkyl groups.

Mechanism of Action

The mechanism of action of octadecyl icosenoate primarily involves its hydrophobic interactions with other molecules. In drug delivery systems, it enhances the solubility of hydrophobic drugs by forming micelles or liposomes. In surface modification, it provides a hydrophobic layer that reduces surface energy and improves dispersion in nonpolar solvents .

Comparison with Similar Compounds

Uniqueness: Octadecyl icosenoate is unique due to its specific ester linkage and the presence of a long-chain unsaturated fatty acid. This gives it distinct properties such as enhanced hydrophobicity and the ability to form stable emulsions in various applications.

Properties

CAS No.

93882-47-4

Molecular Formula

C38H74O2

Molecular Weight

563.0 g/mol

IUPAC Name

octadecyl (E)-icos-2-enoate

InChI

InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33,35,37H2,1-2H3/b36-34+

InChI Key

PPGOWGAGXXVWTC-JMUUFCRMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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